n,n-Dipentylhexane-1,6-diamine

Vue d'ensemble

Description

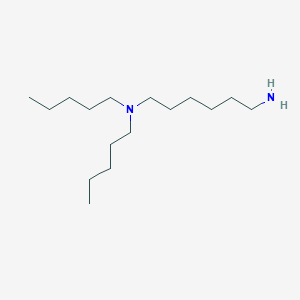

n,n-Dipentylhexane-1,6-diamine: is an organic compound with the molecular formula C16H36N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexane chain. This compound is known for its applications in various chemical processes and industries due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydrogenation of Adiponitrile: One common method to synthesize n,n-Dipentylhexane-1,6-diamine involves the hydrogenation of adiponitrile. This process typically uses catalysts such as cobalt or iron and is conducted in the presence of ammonia.

Alternative Catalysts: Another method employs Raney nickel as the catalyst, with adiponitrile diluted in hexamethylenediamine as the solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and purity while minimizing side products.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: n,n-Dipentylhexane-1,6-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding amides or nitriles.

Reduction: Reduction reactions involving this compound can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of primary amines.

Substitution: The compound can participate in substitution reactions, where one or both amine groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products:

Oxidation: Amides, nitriles.

Reduction: Primary amines.

Substitution: Alkylated or acylated derivatives of this compound.

Applications De Recherche Scientifique

Polymer Production

One of the primary applications of n,n-Dipentylhexane-1,6-diamine is in the production of polyamides. These polymers are crucial in manufacturing fibers, plastics, and coatings. The compound's ability to act as a chain extender facilitates the formation of high-performance materials.

| Polymer Type | Application | Properties |

|---|---|---|

| Nylon 66 | Textiles, automotive parts | High tensile strength |

| Polyurethane | Coatings, adhesives | Flexible and durable |

| Epoxy Resins | Structural applications | Strong adhesion |

Medicinal Chemistry

This compound and its derivatives have been explored for their potential therapeutic applications. The presence of nitrogen in the structure allows for interactions with biological targets, making these compounds candidates for drug development.

- Antimicrobial Activity : Research indicates that certain nitrogen-containing compounds exhibit significant antimicrobial properties against various pathogens. The structural features of this compound may enhance its efficacy as an antimicrobial agent.

- Drug Delivery Systems : The compound can be used to create biodegradable polymers that serve as drug delivery vehicles, enhancing the bioavailability of therapeutic agents.

Surface Active Agents

Due to its amphiphilic nature, this compound can function as a surfactant. This property is beneficial in various applications including:

- Emulsifiers : Used in cosmetics and food products to stabilize emulsions.

- Detergents : Effective in breaking down oils and dirt due to its surface-active properties.

Corrosion Inhibitors

The compound has also been studied for its potential as a corrosion inhibitor in metal protection applications. Its amine groups can form protective films on metal surfaces, preventing oxidation and degradation.

Case Study 1: Polyamide Production

A detailed study on the use of this compound in producing polyamide fibers demonstrated that incorporating this diamine resulted in fibers with enhanced tensile strength and durability compared to traditional nylon fibers. The research highlighted the effectiveness of this compound in improving material performance under stress conditions.

Case Study 2: Antimicrobial Properties

In a study published in a peer-reviewed journal, this compound was synthesized and tested against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, suggesting its potential use in developing new antimicrobial agents.

Mécanisme D'action

The mechanism by which n,n-Dipentylhexane-1,6-diamine exerts its effects depends on its application:

Polymer Production: The amine groups react with carboxylic acids or other reactive groups to form strong covalent bonds, resulting in the formation of polymers.

Cross-Linking: In epoxy resins, the amine groups react with epoxide groups to form cross-linked networks, enhancing the material’s mechanical properties.

Water Treatment: The compound can interact with contaminants through various chemical reactions, aiding in their removal from water.

Comparaison Avec Des Composés Similaires

Hexamethylenediamine: Similar to n,n-Dipentylhexane-1,6-diamine, hexamethylenediamine is used in polymer production and as a cross-linking agent.

Pentylamine: This compound shares structural similarities but has only one amine group, limiting its applications compared to this compound.

Cadaverine: Another diamine, cadaverine, is structurally similar but has different applications, primarily in biological systems.

Uniqueness: this compound’s unique structure, with two amine groups attached to a hexane chain, allows it to participate in a wide range of chemical reactions and applications. Its ability to form strong polymers and act as a cross-linking agent makes it particularly valuable in industrial applications.

Activité Biologique

n,n-Dipentylhexane-1,6-diamine is a member of the hexamethylenediamine family, characterized by its two pentyl groups attached to the nitrogen atoms of the hexane-1,6-diamine backbone. This compound exhibits significant biological activity, particularly in the context of its role as a building block in various chemical syntheses and potential applications in medicinal chemistry. This article explores its biological properties, synthesis, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C_{14}H_{30}N_2

- Molecular Weight : 226.42 g/mol

- IUPAC Name : N,N-Dipentyl-1,6-hexanediamine

- CAS Number : 5432-21-3

The compound is a colorless to pale yellow liquid with a strong amine odor, typical of diamines.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that this compound exhibits activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

2. Cytotoxicity Studies

Cytotoxicity evaluations using human cell lines indicate that this compound has a moderate cytotoxic effect. The compound was tested on several cancer cell lines including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These results imply that while the compound exhibits some cytotoxic properties, further research is necessary to understand its mechanism of action and potential therapeutic applications .

The proposed mechanism for the biological activity of this compound involves its ability to disrupt bacterial cell membranes and inhibit protein synthesis. The amine groups likely interact with anionic components of microbial membranes, leading to increased permeability and subsequent cell death .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against antibiotic-resistant strains of bacteria. The results indicated that this compound could enhance the effectiveness of conventional antibiotics when used in combination therapies, potentially overcoming resistance mechanisms .

Case Study 2: Synthesis and Applications

Another research article focused on synthesizing biodegradable polymers using this compound as a monomer. The resultant polymers demonstrated promising mechanical properties and biodegradability, suggesting applications in environmentally friendly materials .

Propriétés

IUPAC Name |

N',N'-dipentylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N2/c1-3-5-10-14-18(15-11-6-4-2)16-12-8-7-9-13-17/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUAEMXUJFMQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279816 | |

| Record name | n,n-dipentylhexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5429-67-4 | |

| Record name | NSC14205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dipentylhexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.